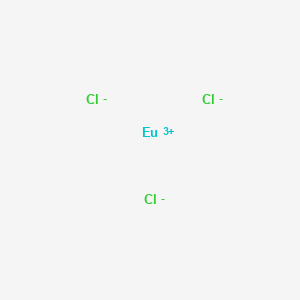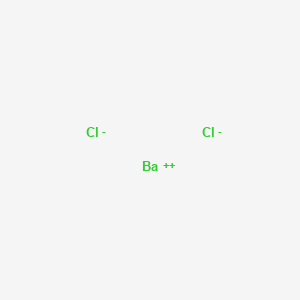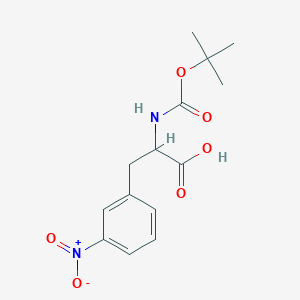
Boc-3-Nitro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-3-Nitro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group and a nitro group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-Nitro-D-phenylalanine typically involves the protection of the amino group of 3-nitro-DL-phenylalanine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Boc-3-Nitro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Trifluoroacetic acid, dichloromethane.
Major Products Formed
Reduction: 3-amino-DL-phenylalanine.
Substitution: 3-nitro-DL-phenylalanine.
Scientific Research Applications
Boc-3-Nitro-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-3-Nitro-D-phenylalanine involves its interaction with enzymes and receptors. The BOC protecting group provides stability, allowing the compound to be selectively deprotected under specific conditions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-BOC-3-nitro-L-phenylalanine: Similar structure but with a single enantiomer.
N-BOC-4-nitro-DL-phenylalanine: Nitro group positioned at the para position on the phenyl ring.
N-BOC-3,5-difluoro-L-phenylalanine: Contains fluorine atoms instead of a nitro group.
Uniqueness
Boc-3-Nitro-D-phenylalanine is unique due to the presence of both the BOC protecting group and the nitro group, which confer stability and reactivity, respectively. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C14H18N2O6 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) |
InChI Key |
OWTGPXDXLMNQKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
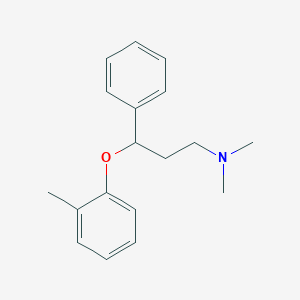
![6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B8815328.png)
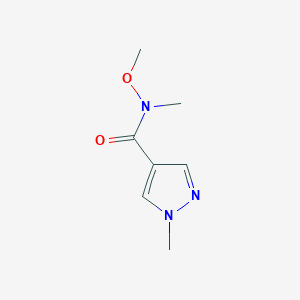
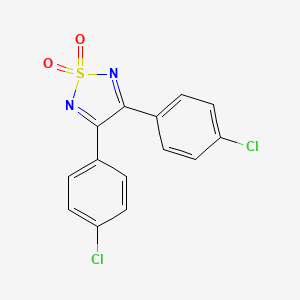
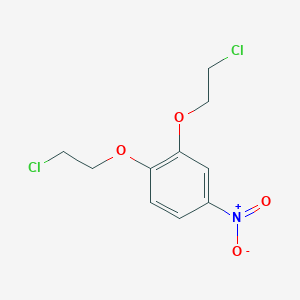

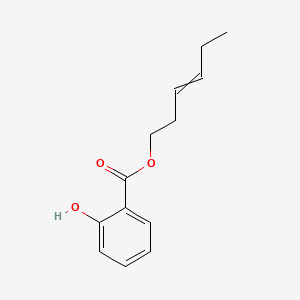
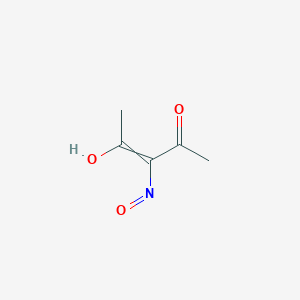
![3-[4-(2-Methylpropyl)phenyl]propanal](/img/structure/B8815366.png)
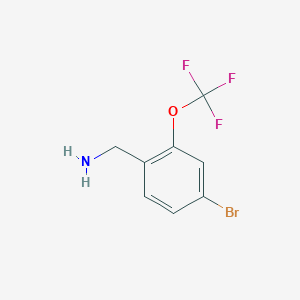

![1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8815412.png)
